molecular formula C9H12N2O3 B2641880 Methyl 3,4-diamino-5-methoxybenzoate CAS No. 1993406-31-7

Methyl 3,4-diamino-5-methoxybenzoate

Cat. No.: B2641880
CAS No.: 1993406-31-7
M. Wt: 196.206
InChI Key: ZGEHONDIAKGFJN-UHFFFAOYSA-N
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Description

Methyl 3,4-diamino-5-methoxybenzoate is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzoic acid, characterized by the presence of amino and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-diamino-5-methoxybenzoate typically involves the esterification of 3,4-diamino-5-methoxybenzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-diamino-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Methyl 3,4-dinitro-5-methoxybenzoate.

    Reduction: Methyl 3,4-diamino-5-hydroxybenzoate.

    Substitution: Methyl 3,4-diamino-5-alkoxybenzoate (depending on the substituent).

Scientific Research Applications

Methyl 3,4-diamino-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3,4-diamino-5-methoxybenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-diamino-5-hydroxybenzoate
  • Methyl 3,4-diamino-5-ethoxybenzoate
  • Methyl 3,4-diamino-5-nitrobenzoate

Uniqueness

Methyl 3,4-diamino-5-methoxybenzoate is unique due to the presence of both amino and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial processes.

Properties

IUPAC Name

methyl 3,4-diamino-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHONDIAKGFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993406-31-7
Record name methyl 3,4-diamino-5-methoxybenzoate
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